molecular formula C29H25BrN4OS B11087697 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11087697
M. Wt: 557.5 g/mol
InChI Key: MLVTVVYTVBIWPD-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes bromophenyl, methoxyphenyl, and phenyl groups

Preparation Methods

The synthesis of 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their coupling with phenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:

The uniqueness of this compound lies in its complex structure, which provides specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H25BrN4OS

Molecular Weight

557.5 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(4-methoxyphenyl)-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C29H25BrN4OS/c1-35-23-16-12-20(13-17-23)27-32-34-26(28(36)31-22-7-3-2-4-8-22)25(19-10-14-21(30)15-11-19)24-9-5-6-18-33(27)29(24)34/h2-4,7-8,10-17H,5-6,9,18H2,1H3,(H,31,36)

InChI Key

MLVTVVYTVBIWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Br)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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